An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Introduction
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a novel synthetic compound featuring a substituted N-arylpiperidine scaffold. While direct experimental evidence elucidating its specific biological activity is not yet prevalent in publicly accessible literature, its structural motifs provide compelling grounds for a strong scientific hypothesis. The presence of the N-arylpiperidine core, a privileged structure in medicinal chemistry, coupled with the specific substitution pattern on the phenyl ring, suggests a potential interaction with G protein-coupled receptors (GPCRs).[1]
This guide puts forth the primary hypothesis that Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate functions as a modulator of the sphingosine-1-phosphate receptor 1 (S1P1) . This assertion is based on its structural similarity to known S1P1 agonists, such as CYM-5442, which share a substituted aromatic ring linked to a cyclic amine.[2][3][4][5] S1P receptors are a class of GPCRs that play a crucial role in regulating a multitude of physiological processes, most notably the trafficking of lymphocytes from lymphoid organs.[6][7][8] This guide will provide a detailed exploration of this proposed mechanism, outline experimental protocols for its validation, and discuss potential therapeutic implications.
The Sphingosine-1-Phosphate Receptor 1 (S1P1) Signaling Pathway
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to five different S1P receptor subtypes (S1P1-5).[6][9] S1P1 is highly expressed on the surface of lymphocytes and is essential for their egress from secondary lymphoid organs, such as lymph nodes and the spleen.[6][7][8]
The canonical S1P1 signaling cascade is initiated by the binding of an agonist, leading to the activation of an associated inhibitory G protein (Gi). This activation results in the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). Downstream of G protein activation, S1P1 signaling promotes cell migration and survival.
A key feature of S1P1 modulation by agonists is the induction of receptor internalization and degradation.[3][4][7] Continuous stimulation by an agonist leads to the sequestration of the receptor from the cell surface, rendering the lymphocyte unresponsive to the S1P gradient that would normally guide its exit from the lymph node. This functional antagonism results in the retention of lymphocytes within the lymphoid organs, leading to a reduction of circulating lymphocytes in the bloodstream (lymphopenia). This is the primary mechanism of action for approved S1P1 modulator drugs used in the treatment of autoimmune diseases.[7]
Proposed Mechanism of Action of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
We hypothesize that Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate acts as a potent and selective agonist at the S1P1 receptor. Upon binding, it is proposed to initiate the following sequence of events:
-
Receptor Binding and Activation: The compound is predicted to bind to a hydrophobic pocket within the S1P1 receptor, distinct from the binding site of the endogenous ligand S1P.[4] This interaction is expected to induce a conformational change in the receptor, leading to the activation of the intracellular Gi signaling pathway.
-
Induction of Receptor Internalization: Sustained agonism by the compound will likely trigger the phosphorylation and subsequent internalization of the S1P1 receptor.[3][4] This process removes the receptor from the cell surface, effectively desensitizing the lymphocyte to the S1P gradient.
-
Lymphocyte Sequestration: By rendering lymphocytes unable to respond to egress signals, the compound is expected to cause their retention within secondary lymphoid organs.
-
Peripheral Lymphopenia and Immunomodulation: The sequestration of lymphocytes leads to a reversible reduction in the number of circulating lymphocytes, particularly T cells and B cells. This reduction in the trafficking of immune cells to sites of inflammation is the basis for the therapeutic immunomodulatory effect observed with other S1P1 modulators.
The following diagram illustrates the proposed signaling pathway and the point of intervention for the compound.
Caption: Workflow for in vitro validation of the proposed mechanism.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate for the human S1P1 receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing the human S1P1 receptor (e.g., HEK293 or CHO cells).
-
In a 96-well plate, incubate the cell membranes with a constant concentration of a known high-affinity S1P1 radioligand (e.g., [³H]-S1P) and increasing concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled S1P1 ligand).
-
After incubation to reach equilibrium, harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
-
Objective: To determine the functional potency (EC50) of the compound as an agonist at the S1P1 receptor.
-
Methodology:
-
Use a stable cell line expressing the human S1P1 receptor.
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
Add increasing concentrations of the test compound to the cells and incubate.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC50 value.
-
Protocol 3: Receptor Internalization Assay
-
Objective: To visually confirm that the compound induces S1P1 receptor internalization.
-
Methodology:
-
Utilize a cell line stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP).
-
Plate the cells on glass-bottom dishes suitable for microscopy.
-
Treat the cells with the test compound at a concentration of approximately 10x its EC50.
-
At various time points (e.g., 0, 15, 30, 60 minutes), acquire fluorescence images using a confocal microscope.
-
Observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles, which is indicative of receptor internalization. [3][4]
-
Protocol 4: NF-κB Activation Assay
-
Objective: To assess the compound's effect on the NF-κB signaling pathway, which can be modulated by S1P1. [2]* Methodology:
-
Use a cell line (e.g., endothelial cells) that expresses S1P1 and has an NF-κB responsive reporter system (e.g., luciferase).
-
Stimulate the cells with an inflammatory agent known to activate NF-κB (e.g., TNF-α).
-
Co-treat the cells with increasing concentrations of the test compound.
-
After an appropriate incubation period, measure the reporter gene activity (e.g., luminescence).
-
A dose-dependent decrease in reporter activity would indicate that the compound inhibits NF-κB activation, a known anti-inflammatory effect of S1P1 agonism in some cell types. [2]
-
In Vivo Experimental Validation
Protocol 5: Lymphopenia Induction in Mice
-
Objective: To determine if the compound induces a reduction in peripheral blood lymphocytes in vivo, a hallmark of S1P1 receptor modulation. [4]* Methodology:
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) to a cohort of mice. A vehicle control group should be included.
-
Collect peripheral blood samples from the mice at baseline (pre-dose) and at several time points post-dose (e.g., 2, 4, 8, 24, and 48 hours).
-
Perform a complete blood count (CBC) with differential analysis on the blood samples to quantify the number of circulating lymphocytes, neutrophils, and other white blood cells.
-
Calculate the percentage change in lymphocyte counts from baseline for both the treated and vehicle groups.
-
Hypothetical Data Presentation
| Time Point | Vehicle Control (% Change from Baseline) | Compound-Treated (% Change from Baseline) |
| 2 hours | -2% | -35% |
| 4 hours | +3% | -65% |
| 8 hours | -1% | -70% |
| 24 hours | +5% | -55% |
| 48 hours | -3% | -15% |
Table 1: Hypothetical data from an in vivo lymphopenia assay, demonstrating a significant and reversible reduction in circulating lymphocytes in the compound-treated group compared to the vehicle control.
Potential Therapeutic Applications and Future Directions
Given the proposed mechanism as an S1P1 receptor modulator, Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate could have therapeutic potential in the treatment of various autoimmune and inflammatory disorders. The sequestration of lymphocytes prevents their migration to tissues where they can mediate inflammation and damage. Potential indications include:
-
Multiple Sclerosis (MS): S1P1 modulators are an established class of oral therapies for relapsing forms of MS. [7][10]* Ulcerative Colitis and Crohn's Disease: By preventing lymphocyte infiltration into the gut mucosa, the compound could ameliorate the chronic inflammation characteristic of these diseases. [9]* Psoriasis: Limiting the migration of pathogenic T cells to the skin is a key therapeutic strategy in psoriasis.
-
Rheumatoid Arthritis: The compound could potentially reduce the influx of inflammatory cells into the synovium of joints.
Future research should focus on a comprehensive preclinical profiling of the compound. Key next steps would include:
-
Selectivity Profiling: Assessing the binding affinity and functional activity of the compound against other S1P receptor subtypes (S1P2-5) to determine its selectivity profile. High selectivity for S1P1 over S1P3 is often desirable to minimize potential cardiovascular side effects.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and correlating its plasma concentration with the extent and duration of lymphopenia.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of the compound in animal models of the aforementioned diseases (e.g., experimental autoimmune encephalomyelitis for MS).
Conclusion
While definitive experimental data for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is not yet available, its chemical structure provides a strong rationale for hypothesizing its role as a sphingosine-1-phosphate receptor 1 modulator. The proposed mechanism, centered on S1P1 agonism leading to lymphocyte sequestration, aligns with a well-established therapeutic strategy for autoimmune diseases. The experimental protocols detailed in this guide provide a clear and robust framework for validating this hypothesis and characterizing the compound's pharmacological profile. Should this mechanism be confirmed, this compound could represent a promising new candidate for the development of novel immunomodulatory therapies.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]
-
Sphingosine-1-phosphate receptor modulator. Wikipedia. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
-
Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses. PLOS ONE. Available from: [Link]
-
Synthesis and biological activity of carboxyl-terminus modified prostaglandin analogues. Journal of Medicinal Chemistry. Available from: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Available from: [Link]
-
CYM-5442 activates three S1P 1 dependent pathways in stable S1P 1 -GFP 293 cells. ResearchGate. Available from: [Link]
-
Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Frontiers in Pharmacology. Available from: [Link]
-
Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. ChEMBL. Available from: [Link]
-
Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions. Molecular Pharmacology. Available from: [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Advances. Available from: [Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-pleuromutilin. Frontiers in Chemistry. Available from: [Link]
-
Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification. Marine Drugs. Available from: [Link]
-
The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment. Bone Marrow Transplantation. Available from: [Link]
-
Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry. Available from: [Link]
-
The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis. Journal of Clinical Medicine. Available from: [Link]
-
Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition. Available from: [Link]
-
Dual M-3 antagonists-PDE4 inhibitors. Part 2: Synthesis and SAR of 3-substituted azetidinyl derivatives. ResearchGate. Available from: [Link]
-
An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis. Expert Review of Neurotherapeutics. Available from: [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available from: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. Available from: [Link]
-
The neurobiology of sphingosine 1-phosphate signaling and sphingosine 1-phosphate receptor modulators. Neurology. Available from: [Link]
-
A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. neurology.org [neurology.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
